molecular formula C19H22N2O3S B300124 N-(1-phenylethyl)-1-(phenylsulfonyl)prolinamide

N-(1-phenylethyl)-1-(phenylsulfonyl)prolinamide

Cat. No.: B300124
M. Wt: 358.5 g/mol
InChI Key: JYNFDLBSWDIVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-1-(phenylsulfonyl)prolinamide, also known as N-Phenylsulfonylprolylphenylethylamide (PSPE), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of proline-derived sulfonamides and has been found to exhibit promising properties in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of PSPE involves the formation of a covalent bond between the sulfonamide group of PSPE and the active site of the target enzyme. This covalent bond formation results in the irreversible inhibition of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
PSPE has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-thrombotic properties. Additionally, PSPE has been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

PSPE has several advantages as well as limitations for lab experiments. One of the major advantages of PSPE is its high potency and selectivity towards target enzymes. Additionally, PSPE is stable under various conditions and can be easily synthesized in large quantities. However, one of the major limitations of PSPE is its potential toxicity towards cells and tissues. Therefore, researchers need to be cautious while using PSPE in their experiments and should follow the necessary safety protocols.

Future Directions

PSPE has been extensively studied for its potential applications in various fields of research. However, there are still several areas where further research is required. Some of the future directions for PSPE research include:
1. Developing PSPE-based drugs for the treatment of various diseases such as cancer, inflammation, and thrombosis.
2. Studying the potential applications of PSPE in material science and organic synthesis.
3. Investigating the potential of PSPE as a neuroprotective agent for the treatment of neurodegenerative diseases.
4. Developing new synthesis methods for PSPE to improve its yield and purity.
Conclusion:
In conclusion, PSPE is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity towards target enzymes make it a valuable tool in various fields such as medicinal chemistry, organic synthesis, and material science. However, researchers need to be cautious while using PSPE in their experiments and should follow the necessary safety protocols. Further research is required to fully explore the potential applications of PSPE in various fields of research.

Synthesis Methods

The synthesis of PSPE involves the condensation of N-phenylsulfonylproline with phenethylamine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure PSPE. This synthesis method has been well established and has been used by researchers worldwide to obtain PSPE for their experiments.

Scientific Research Applications

PSPE has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory effects on various enzymes such as serine proteases, α-chymotrypsin, and thrombin. These enzymes play a crucial role in various physiological processes and are often targeted for the development of new drugs.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-15(16-9-4-2-5-10-16)20-19(22)18-13-8-14-21(18)25(23,24)17-11-6-3-7-12-17/h2-7,9-12,15,18H,8,13-14H2,1H3,(H,20,22)

InChI Key

JYNFDLBSWDIVNR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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